molecular formula C8H9ClN4O3 B2714520 1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid CAS No. 1342476-50-9

1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid

Cat. No.: B2714520
CAS No.: 1342476-50-9
M. Wt: 244.64
InChI Key: UACMXTXXOSCMNW-UHFFFAOYSA-N
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Description

1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C8H9ClN4O3 It is characterized by the presence of a triazine ring substituted with a chloro and methoxy group, and an azetidine ring with a carboxylic acid functional group

Preparation Methods

The synthesis of 1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal biological processes, resulting in antimicrobial or antiviral effects. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid can be compared with other triazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O3/c1-16-8-11-6(9)10-7(12-8)13-2-4(3-13)5(14)15/h4H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACMXTXXOSCMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CC(C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342476-50-9
Record name 1-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid
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